2-Indolo[3,2-b]quinoxalin-6-ylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-14(21)9-20-13-8-4-1-5-10(13)15-16(20)19-12-7-3-2-6-11(12)18-15/h1-8H,9H2,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSRMFMDWQVYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Indolo 3,2 B Quinoxalin 6 Ylacetamide and Analogues
Strategies for Constructing the Indolo[3,2-b]quinoxaline Nucleus
The assembly of the core indolo[3,2-b]quinoxaline structure is a critical first step, with several established and emerging methods available to synthetic chemists.
Condensation Reactions with Isatin (B1672199) and o-Phenylenediamine (B120857)/Diaminocyclohexane
A widely utilized and classical method for synthesizing the indolo[2,3-b]quinoxaline scaffold involves the acid-catalyzed condensation of isatin or its derivatives with aromatic diamines like o-phenylenediamine. researchgate.net This reaction typically proceeds by warming the reactants in a suitable solvent, often with an acid catalyst such as hydrochloric or acetic acid, to facilitate the cyclocondensation. sapub.orgrsc.org The versatility of this method allows for the synthesis of a diverse library of derivatives by varying the substituents on both the isatin and the diamine precursors. imist.maconnectjournals.com
For instance, reacting substituted isatins with o-phenylenediamine in refluxing xylene or in the presence of an acid catalyst efficiently yields the corresponding indolo[2,3-b]quinoxaline derivatives. imist.maresearchgate.net Similarly, the condensation of isatin derivatives with 1,2-diaminocyclohexane in refluxing methanol (B129727) with acetic acid as a catalyst produces 1,2,3,4-tetrahydro-indolo[2,3-b]quinoxalines. imist.maresearchgate.net This highlights the adaptability of the condensation reaction for creating both fully aromatic and partially saturated systems.
| Isatin Derivative | Diamine Reactant | Conditions | Product | Reference |
|---|---|---|---|---|
| Isatin | o-Phenylenediamine | HCl | 6H-Indolo[2,3-b]quinoxaline | sapub.org |
| 1-Alkyl-isatin | o-Phenylenediamine | Xylene, reflux | 6-Alkyl-6H-indolo[2,3-b]quinoxaline | imist.ma |
| Isatin derivatives | 1,2-Diaminocyclohexane | Methanol, Acetic acid, reflux | 1,2,3,4-Tetrahydro-indolo[2,3-b]quinoxalines | imist.ma |
| 5-Bromo Isatin | o-Phenylenediamine | Rectified spirit, warm | 9-Bromo-6H-indolo[2,3-b]quinoxaline | pharmascholars.com |
Photoredox Catalysis Approaches to Indolo[2,3-b]quinoxalines
Modern synthetic chemistry has seen the emergence of photoredox catalysis as a powerful tool for constructing complex molecules under mild conditions. This approach has been successfully applied to the synthesis of indolo[2,3-b]quinoxaline derivatives. researchgate.net Visible-light-mediated methods, utilizing organo-photoredox catalysts like Rose Bengal, facilitate the coupling of 1,2-dicarbonyl compounds (such as isatin) and various phenylene-1,2-diamines. researchgate.net This strategy offers an environmentally benign alternative to traditional methods, often proceeding at room temperature and reducing the need for harsh reagents. researchgate.net
Functionalization at the 6-Position for Acetamide (B32628) Formation
Once the indolo[3,2-b]quinoxaline nucleus is formed, the next crucial step is the introduction of the acetamide group at the N-6 position of the indole (B1671886) moiety.
Alkylation and Amidation Reactions for 6-Substituted Derivatives
The nitrogen atom at the 6-position of the 6H-indolo[2,3-b]quinoxaline scaffold is nucleophilic and can be readily alkylated. acs.org A common strategy to synthesize 2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetamide involves a two-step sequence. First, the parent indoloquinoxaline is alkylated using an appropriate halo-ester, such as ethyl bromoacetate, in the presence of a base. This introduces an ester group linked to the N-6 position. Subsequent hydrolysis of the ester to the corresponding carboxylic acid, followed by an amidation reaction (e.g., using a coupling agent and ammonia (B1221849) or an amine), yields the desired acetamide derivative.
This alkylation serves as a versatile handle for introducing a wide array of side chains, not limited to acetamides, allowing for extensive derivatization. acs.orgresearchgate.net For example, reaction with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system leads to the formation of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethane-1-ones. researchgate.net
| Starting Material | Reagent | Intermediate/Product | Reference |
|---|---|---|---|
| 6H-Indolo[2,3-b]quinoxaline | Benzyl chloride | 6-Benzyl-2-methyl-6H-indolo[2,3-b]quinoxaline | connectjournals.com |
| 6H-Indolo[2,3-b]quinoxaline | Iodomethane | 6-Methyl-6H-indolo[2,3-b]quinoxaline | acs.org |
| 6H-Indolo[2,3-b]quinoxaline | 2-Bromo-1-phenylethan-1-one | 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-one | researchgate.net |
| 6H-Indolo[2,3-b]quinoxaline | 3-Chloropropylamine | 6-(3-Aminopropyl)-6H-indolo[2,3-b]quinoxaline | researchgate.net |
Synthesis via Intermediate Hydrazides
An alternative and highly useful route for creating derivatives at the 6-position involves the formation of an intermediate acetohydrazide. This pathway also begins with the N-alkylation of the indoloquinoxaline core with an ester like ethyl bromoacetate. The resulting ester is then treated with hydrazine (B178648) hydrate, typically in a refluxing alcoholic solvent, to quantitatively convert it into the corresponding 2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetohydrazide. mdpi.com
This hydrazide is a stable intermediate and a valuable precursor for a wide range of further chemical transformations. While it can be converted to the acetamide, it is more commonly used as a building block for synthesizing other heterocyclic systems or functional groups appended to the core scaffold. For example, hydrazides can be reacted with aldehydes to form hydrazones or cyclized to form various five-membered heterocycles. mdpi.com
Derivatization and Scaffold Modification Strategies
The indolo[3,2-b]quinoxaline scaffold is amenable to a wide range of modifications beyond the 6-position, allowing for the fine-tuning of its properties. The modular nature of its synthesis, often starting from substituted isatins and diamines, provides a direct route to derivatives with functional groups on either the indole or the quinoxaline (B1680401) portions of the molecule. connectjournals.compharmascholars.com
Further functionalization can be achieved through reactions on the fully formed tetracyclic system. For example, electrophilic substitution reactions can introduce groups onto the aromatic rings, and the quinoxaline nitrogens can also be targeted for modification. The development of cross-coupling reactions, such as the Buchwald-Hartwig amination, has also provided powerful methods for constructing complex indoloquinoxaline derivatives that would be difficult to access through classical condensation routes. researchgate.netresearchgate.net These advanced synthetic strategies enable the creation of diverse molecular architectures for various applications in materials science and medicinal chemistry. researchgate.net
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.com This technique has been successfully applied to the synthesis of N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline. researchgate.net The condensation of substituted phenyl iodoacetamide (B48618) derivatives with indolo[2,3-b]quinoxaline under microwave irradiation provides a rapid and efficient route to the target molecules. researchgate.net This method not only drastically reduces the reaction time but also results in excellent product yields. researchgate.net
Similarly, the synthesis of pharmacologically active Schiff bases of indolo[2,3-b]quinoxaline has been effectively promoted by microwave irradiation. derpharmachemica.com In a comparative study, a conventional heating method requiring 4 hours in ethanol (B145695) was contrasted with a microwave-assisted approach that completed the reaction in just 2-3 minutes, with a notable increase in yield. derpharmachemica.com This acceleration is attributed to the efficient and uniform heating provided by microwaves, which facilitates the polarization of molecules and enhances reaction rates. derpharmachemica.com
Another application of this technology is the copper-catalyzed intramolecular N-arylation for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives. nih.gov Under microwave irradiation, this method rapidly produces the tetracyclic products in good to excellent yields (83–97%) within 45–60 minutes. nih.gov The optimal conditions for this transformation were identified as a catalytic system of CuI/L-proline/K2CO3 in DMSO. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Indolo[2,3-b]quinoxaline Schiff Bases derpharmachemica.com
| Entry | Aldehyde Substituent | Conventional Method (Yield %) | Microwave Method (Yield %) |
| 1 | -H | 72 | 89 |
| 2 | 4-Cl | 75 | 91 |
| 3 | 4-NO₂ | 71 | 88 |
| 4 | 4-OCH₃ | 78 | 93 |
| 5 | 4-N(CH₃)₂ | 80 | 95 |
Synthesis of Fused Ring Systems
The core indolo[2,3-b]quinoxaline structure is typically synthesized through the condensation of an o-phenylenediamine with an isatin (indole-2,3-dione) derivative. nih.govresearchgate.net This classical approach remains a fundamental strategy for constructing the tetracyclic framework. nih.gov Variations of this method, such as using ultrasound irradiation in water, have been developed to create more environmentally friendly and efficient protocols, affording indolo[2,3-b]quinoxalines in high yields (87–95%). nih.gov
Further functionalization and annulation reactions can be employed to build more complex fused ring systems. For instance, modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination followed by direct C-H bond functionalization, have been utilized to synthesize fused indole derivatives from 2,3-dibromoquinoxaline. researchgate.net This highlights the versatility of the quinoxaline core as a platform for constructing elaborate polycyclic aromatic systems. The design of novel anolyte scaffolds for nonaqueous redox flow batteries has also spurred the synthesis of various indolo[2,3-b]quinoxaline derivatives, showcasing the modular and convergent nature of its synthetic routes. acs.org
Preparation of Bis-Indolo[2,3-b]quinoxaline Derivatives
The synthesis of molecules containing two indolo[2,3-b]quinoxaline units, known as bis-indolo[2,3-b]quinoxalines, has also been explored. A key strategy involves the condensation of o-phenylenediamine with a bis-indolin-2-one. Specifically, the reaction of o-phenylenediamine with 1,1'-(butane-1,4-diyl)-bis-indoline-2,3-dione in refluxing xylene for 24 hours yields 1,4-bis-(6H-indolo[2,3-b]quinoxalin-6-yl)butane. researchgate.netimist.ma This demonstrates a straightforward method for linking two indoloquinoxaline moieties through an alkyl chain. The starting bis-indolin-2-one can be prepared from isatin and a suitable dihaloalkane. researchgate.net
The general synthetic approach for many indolo[2,3-b]quinoxaline derivatives, which can be extended to bis-derivatives, involves the condensation of isatin or its N-alkylated derivatives with o-phenylenediamine in a high-boiling solvent like xylene. imist.ma This foundational reaction provides access to a wide range of 6-alkyl-6(H)-indolo[2,3-b]quinoxalines. researchgate.netimist.ma
Analytical and Spectroscopic Characterization Techniques
The unambiguous identification and structural confirmation of 2-Indolo[3,2-b]quinoxalin-6-ylacetamide and its analogues rely on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, as well as their connectivity. The chemical shifts (δ) in the ¹H NMR spectra of indolo[2,3-b]quinoxaline derivatives typically show signals for aromatic protons in the range of 7.34-8.37 ppm. researchgate.net For N-alkylated derivatives, characteristic signals, such as a triplet for the N-CH₂ protons, appear at around 4.50-4.60 ppm. researchgate.netimist.ma
In the ¹³C NMR spectra, the signals for the carbon atoms of the indoloquinoxaline core are observed in the aromatic region, while the carbons of alkyl substituents appear in the aliphatic region. For example, the N-CH₂ carbon in 6-alkyl derivatives gives a signal at approximately 41.44-43.13 ppm. researchgate.net Two-dimensional NMR techniques like COSY, HMQC, and HMBC are often employed for the definitive assignment of all proton and carbon signals, especially in complex derivatives. nih.gov
Table 2: Representative ¹H and ¹³C NMR Data for 6-Alkyl-indolo[2,3-b]quinoxaline Derivatives in DMSO-d₆ researchgate.net
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 6-Decyl-6H-indolo[2,3-b]quinoxaline | 4.60 (t, 2H, NCH₂); 7.68-8.37 (m, Hₐᵣ) | 41.44 (NCH₂); 110.75-149.24 (Cₐᵣ & Cq) |
| 6-Tetradecyl-6H-indolo[2,3-b]quinoxaline | 4.50 (t, 2H, NCH₂); 7.34-8.35 (m, Hₐᵣ) | 43.13 (NCH₂); 111.47-149.24 (Cₐᵣ & Cq) |
| 6-Hexadecyl-6H-indolo[2,3-b]quinoxaline | 4.50 (t, 2H, NCH₂); 7.40-8.26 (m, Hₐᵣ) | 41.56 (NCH₂); Aromatic signals |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For indolo[2,3-b]quinoxaline derivatives, electron ionization (EI) mass spectrometry typically shows a prominent molecular ion peak (M⁺), which confirms the molecular weight of the synthesized compound. researchgate.netimist.ma For instance, the EI mass spectra of 6-decyl-, 6-tetradecyl-, and 6-hexadecyl-6H-indolo[2,3-b]quinoxalines show their respective molecular ions at m/z = 359, 415, and 443. researchgate.netimist.ma For the target compound, 2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetamide, the expected molar mass is 276.29 g/mol . chembk.com
Predicted mass spectrometry data for related acetamide hydrazide derivatives suggest that common adducts observed in electrospray ionization (ESI) would include [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive ion mode, and [M-H]⁻ in negative ion mode. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of indolo[2,3-b]quinoxaline derivatives are characterized by absorption bands corresponding to C=N, C=C, and C-H vibrations of the aromatic system. For this compound, specific stretches for the amide functional group would be expected. These include N-H stretching vibrations, typically in the range of 3100-3500 cm⁻¹, and a strong C=O (amide I) stretching band around 1630-1680 cm⁻¹. The characterization of newly synthesized indolo[2,3-b]quinoxaline derivatives, such as Schiff bases and other heterocycles, routinely involves FT-IR spectroscopy to confirm the presence of key functional groups and the integrity of the core structure. derpharmachemica.comresearchgate.net
Elemental Microanalysis
Elemental microanalysis is a fundamental analytical technique used to determine the elemental composition of a synthesized compound. This analysis provides the percentage by weight of key elements, typically carbon (C), hydrogen (H), and nitrogen (N), within the sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, is a strong indicator of the sample's purity and confirmation of its elemental composition.
For the target compound, this compound, the molecular formula is C₁₆H₁₂N₄O, corresponding to a molecular weight of 276.29 g/mol . The theoretical elemental composition has been calculated based on this formula. In a typical research article, these calculated values would be presented alongside the results obtained from experimental analysis of the synthesized compound.
Table 1: Elemental Microanalysis Data for this compound
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
| This compound | C₁₆H₁₂N₄O | C | 69.56 | Data not available |
| H | 4.38 | Data not available | ||
| N | 20.28 | Data not available |
The successful synthesis and purification of this compound would be confirmed when the experimental "Found (%)" values for C, H, and N align closely with the "Calculated (%)" values listed in Table 1.
Mechanism of Action and Molecular Interactions
Molecular Target Identification and Validation
The principal molecular target for many indolo[2,3-b]quinoxaline derivatives is nucleic acid, specifically DNA. nih.gov The planar aromatic structure of the indoloquinoxaline moiety allows it to bind to DNA, leading to the disruption of DNA-related processes, which is fundamental to its observed antiviral and potential anticancer effects. nih.govchalmers.se While DNA is the primary target, some derivatives have been noted for their poor inhibitory activity on enzymes like topoisomerase II. nih.gov However, they have shown significant activity in modulating multidrug resistance (MDR), suggesting interactions with proteins like P-glycoprotein. researchgate.net Further research has also explored derivatives as potential inhibitors of enzymes such as Src homology 2 domain-containing phosphatase 1 (SHP1), indicating that the molecular targets can be diverse and dependent on the specific substitutions on the core scaffold.
Elucidation of DNA Interaction Modes (e.g., Intercalation, Groove Binding)
The predominant mode of DNA interaction for indolo[2,3-b]quinoxaline compounds is intercalation. nih.gov This process involves the insertion of the planar indoloquinoxaline ring system between the base pairs of the DNA double helix. chalmers.senih.gov
Spectroscopic studies, including absorption, fluorescence, and linear dichroism, confirm an intercalative binding mode. chalmers.senih.gov Evidence for this includes:
Hypochromic and Bathochromic Shifts: A significant decrease in absorption intensity (hypochromism) and a shift to longer wavelengths (bathochromic or red-shift) are observed upon DNA binding, which are characteristic features of intercalation. chalmers.se
Linear Dichroism: This technique provides information on the orientation of the molecule relative to the DNA helix axis, with studies confirming an orientation parallel to the DNA base pairs, which is good evidence for intercalation. chalmers.seresearchgate.net
While intercalation is the primary mode, the side chains attached to the indolo[2,3-b]quinoxaline nucleus can influence binding specificity and stability, potentially involving interactions within the DNA grooves. nih.govresearchgate.net For instance, the orientation of side chains can affect interaction with the GC-rich minor groove of DNA. nih.gov Furthermore, studies have shown that these derivatives often exhibit a preference for binding to AT-rich regions of the DNA sequence. chalmers.senih.gov The binding is non-covalent, and the stability of the DNA-compound complex is a critical factor for its biological activity. nih.govchalmers.se
| Compound Type | Approximate DNA Binding Constant (K) | Primary Binding Mode | Sequence Preference |
|---|---|---|---|
| Monomeric Derivatives | ~10⁶ M⁻¹ | Intercalation | AT-regions |
| Dimeric Derivatives | ~10⁹ M⁻¹ | Intercalation | AT-regions |
This table summarizes the general DNA binding properties observed for the indolo[2,3-b]quinoxaline class of compounds, highlighting the significantly stronger binding of dimeric forms. nih.gov
Protein Binding Affinities and Interactions
Beyond DNA, the indolo[2,3-b]quinoxaline scaffold serves as a template for designing molecules that interact with various proteins. Although detailed binding affinity data for a wide range of proteins are not extensively documented for the parent compound, studies on derivatives highlight their potential. For example, certain derivatives show significant modulating activity on multidrug resistance (MDR), which implies interaction with efflux pump proteins like P-glycoprotein. researchgate.net
Other research has focused on designing derivatives to inhibit specific enzymes. N-substituted indolo[2,3-b]quinoxalines have been found to inhibit cdc25 kinase and cdc25 phosphate, with IC50 values of 70 µM and 25 µM, respectively. researchgate.net This indicates a direct binding interaction with these cell cycle-regulating phosphatases. The ability to modify the side chains on the indoloquinoxaline core allows for the tuning of protein binding affinities and the development of more selective and potent enzyme inhibitors.
Cellular Pathway Perturbations (e.g., Cell Cycle Arrest, Apoptosis)
By interacting with DNA and key regulatory proteins, indolo[2,3-b]quinoxaline derivatives can trigger significant disruptions in cellular pathways, often leading to cell cycle arrest and programmed cell death (apoptosis). While specific studies on 2-Indolo[3,2-b]quinoxalin-6-ylacetamide are not available, the broader class of indole (B1671886) and quinoxaline-based compounds is known to induce these effects in cancer cell lines.
For instance, related indole-containing compounds have been shown to cause cell cycle arrest at the G2/M phase. mdpi.comnih.gov This is often achieved by interfering with microtubule formation or modulating the expression of key cell cycle proteins like cyclin B1. nih.gov The induction of apoptosis is another common outcome, which can be triggered through various mechanisms, including the activation of caspase cascades and the modulation of pro-apoptotic and anti-apoptotic proteins. mdpi.comnih.gov The ability of these compounds to inhibit enzymes like cdc25 phosphatases directly links them to the control of cell cycle progression. researchgate.net
Inhibition of Viral Replication Processes
Several derivatives of indolo[2,3-b]quinoxaline have demonstrated excellent antiviral activity against a range of viruses, including human cytomegalovirus (CMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV). chalmers.senih.gov The primary mechanism for this antiviral action is believed to be the intercalation of the compounds into the viral DNA. chalmers.se
By binding strongly to viral DNA, these compounds can disturb processes that are essential for the viral life cycle, such as replication and transcription. chalmers.se The preference of some derivatives for AT-rich DNA sequences is particularly relevant, as some viral genomes are rich in these base pairs, potentially offering a degree of selectivity. chalmers.se Furthermore, some quinoxaline (B1680401) derivatives have been investigated for their ability to induce interferon (IFN), a cytokine with potent antiviral and immunomodulatory effects, suggesting an additional, indirect mechanism of viral inhibition. researchgate.net
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as an indoloquinoxaline derivative, might interact with a biological target, typically a protein or DNA.
Studies on various indolo[2,3-b]quinoxaline and indolo[3,2-c]quinoline analogues have demonstrated their potential to interact with several key biological targets. The planar nature of the indoloquinoxaline core makes it a prime candidate for intercalation into DNA, a mechanism of action for many anticancer agents. nih.govresearchgate.netresearchgate.net Docking studies have explored the binding of these derivatives to DNA, as well as to enzymes like topoisomerases, which are crucial for DNA replication and are common targets in cancer therapy. nih.govmdpi.com
For instance, docking simulations of 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ) conjugates with DNA and DNA-topoisomerase II complexes have been performed. These studies predicted that the conjugates bind more strongly to the topoisomerase II–DNA complex than to DNA alone, suggesting a mechanism of poisoning the enzyme. mdpi.com The binding energies indicated a high affinity, with predicted inhibition constants (Ki) in the nanomolar range for the most potent compounds. mdpi.com
Other molecular docking studies have investigated indoloquinoxaline analogues against different targets. A plausible mechanism for the antimycobacterial activity of some heterocyclic analogues of indolo[2,3-b]quinoxalines has been proposed based on molecular docking data. nih.gov Furthermore, various quinoxaline (B1680401) derivatives have been docked against protein targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key regulators in cancer angiogenesis and proliferation. ekb.egjohnshopkins.edu These studies typically reveal strong binding affinities and identify key amino acid residues involved in the interaction, providing a rationale for the observed biological activity. ekb.eg
| Compound Class | Target | Key Findings | Binding Affinity (kcal/mol) |
| Indolo[3,2-c]quinoline Derivatives | Topoisomerase I & II | Exhibited inhibitory activity against both enzymes. | Not specified |
| 5,11-dimethyl-5H-indolo[2,3-b]quinoline Conjugates | DNA-Topoisomerase IIα/β Complex | Predicted Ki of 2.8 nM for the strongest binding conjugate. | Not specified |
| Heterocyclic Analogues of Indolo[2,3-b]quinoxalines | Mycobacterial Target | Provided a plausible mechanism for antimycobacterial activity. | Not specified |
| Quinoxaline Derivatives | VEGFR-2 | Displayed strong binding interactions with key amino acids (ASP 1044, GLU 883). | -11.93 to -17.11 |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are valuable for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interactions.
For new quinoxaline-based derivatives, DFT studies have been employed to calculate thermodynamic properties, molecular orbital energies, and electrostatic potential maps. researchgate.net These calculations help in understanding the molecule's stability, reactivity, and the regions that are susceptible to electrophilic or nucleophilic attack.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap implies higher reactivity. These calculations are essential for rationalizing the structure-activity relationships of novel compounds and for designing molecules with desired electronic properties. researchgate.net
| Parameter | Description | Significance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for intermolecular interactions. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational changes and stability of a ligand-receptor complex, complementing the static picture provided by molecular docking.
For quinoxaline derivatives, MD simulations have been used to validate docking results and to assess the stability of the ligand within the binding pocket of its target protein. nih.govnih.gov For example, after docking quinoxaline derivatives into the active site of the p38α MAP kinase, MD simulations were performed to confirm the stability of the interactions. nih.gov The analysis of the simulation trajectory can reveal important information about the dynamics of the system.
Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. The Root Mean Square Fluctuation (RMSF) is also calculated to identify the flexibility of different parts of the protein and ligand. researchgate.net Such studies confirm that the interactions predicted by docking are maintained over time, adding confidence to the proposed binding mode. nih.govresearchgate.net
| Simulation Parameter | Description | Common Finding for Quinoxaline Derivatives |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein/ligand over time. | Stable RMSD values indicate the complex remains in a stable conformation. |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Identifies flexible and rigid regions of the protein-ligand complex. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein's overall structure is not significantly perturbed by ligand binding. |
| Potential Energy | The total energy of the system during the simulation. | A stable potential energy indicates a well-equilibrated and stable system. |
In Silico ADME Prediction
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in early-stage drug discovery. These computational models predict the pharmacokinetic profile of a compound, helping to identify candidates with favorable drug-like properties and to flag potential liabilities before costly synthesis and testing.
For various classes of quinoxaline and indoloquinoline derivatives, ADME properties have been predicted using computational tools. researchgate.netajchem-a.comnih.govresearcher.life These predictions are often based on established guidelines like Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. The rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Studies on novel quinoxaline-isoxazole-piperazine conjugates and other quinoxaline derivatives have shown that many of the designed compounds possess acceptable drug-likeness profiles with no violations of Lipinski's rules. nih.gov Furthermore, toxicity predictions for 6H-indolo[2,3-b]quinoxaline derivatives suggested they were free from major toxicities like neurotoxicity and immunotoxicity and had low potential for teratogenicity. tandfonline.com These in silico assessments are vital for prioritizing which compounds should be advanced in the drug development pipeline. uomustansiriyah.edu.iq
| ADME Parameter | Predicted Property for Quinoxaline Derivatives | Significance |
| Lipinski's Rule of Five | Generally compliant, suggesting good potential for oral bioavailability. | Predicts drug-likeness for oral administration. |
| Human Intestinal Absorption (HIA) | Often predicted to be high. | Indicates good absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Penetration | Variable, depending on the specific derivative. | Important for CNS-targeting drugs. |
| CYP450 Inhibition | Some derivatives predicted as non-inhibitors of key enzymes (e.g., CYP2D6). | Predicts potential for drug-drug interactions. |
| Toxicity | Often predicted to have a low risk of major toxicities (e.g., hepatotoxicity, carcinogenicity). | Early assessment of potential safety issues. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity endpoint.
For 6H-indolo[2,3-b]quinoxaline derivatives, QSAR models have been developed to understand the structural requirements for their cytotoxic activity against human leukemia (HL-60) cell lines. tandfonline.comresearchgate.net In these studies, various molecular descriptors representing different aspects of the molecular structure (e.g., electronic, steric, and lipophilic properties) were calculated for a series of compounds. tandfonline.com
Multiple linear regression (MLR) is then used to build an equation that best correlates these descriptors with the observed biological activity (typically expressed as IC₅₀ values). The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. For the 6H-indolo[2,3-b]quinoxaline series, the developed QSAR models suggested that incorporating cyclic substituents or substituents with primary carbon atoms could lead to increased cytotoxic potency. tandfonline.comresearchgate.net Similar QSAR studies have been performed on broader classes of anticancer quinoxalines to identify potent inhibitors. mdpi.com
| QSAR Study | Compound Series | Key Findings / Model Equation | Statistical Significance |
| Cytotoxicity against HL-60 | 6H-indolo[2,3-b]quinoxaline derivatives | log(1/IC₅₀) = 0.463(±0.12)SsCH3E-index - 0.109(±0.03)SdsCH-index + 4.101(±0.25) | n=14, r²=0.89, q²=0.81, F=32.2 |
| VEGFR-2 Inhibition | Anticancer quinoxaline derivatives | A statistically verified 2D-QSAR model was developed to screen for potent inhibitors. | Not specified |
Emerging Applications and Future Research Directions
Potential as Scaffolds for Novel Chemical Entities
The tetracyclic indoloquinoline ring system, a close structural relative of indoloquinoxaline, is a significant moiety in natural products with numerous biological activities. nih.gov While the core skeleton of these compounds may show little activity on its own, the introduction of various functional groups can lead to remarkable potency against a broad spectrum of biological targets. nih.gov This high degree of "derivatization scope" makes the core structure an excellent scaffold for developing new chemical entities. nih.govnih.gov
Similarly, the 6H-Indolo[2,3-b]quinoxaline framework is considered a valuable template for the design and development of novel molecules with diverse pharmacological activities. researchgate.netnih.gov The planar, fused heterocyclic system is a key pharmacophore that can be systematically modified to tune its properties. researchgate.netresearchgate.net Medicinal chemists can leverage this scaffold to generate libraries of compounds, exploring how different substituents and side chains affect biological activity, solubility, and target specificity. This modular approach accelerates the discovery of new therapeutic agents by using a proven molecular foundation.
Applications in Materials Science (e.g., Redox Flow Batteries, Organic Dyes)
Beyond medicine, the unique electronic properties of the indoloquinoxaline scaffold have positioned it as a promising candidate for applications in materials science, particularly in energy storage and organic electronics. benthamscience.comresearchgate.net
Researchers have successfully designed and evaluated the isomeric indolo[2,3-b]quinoxaline scaffold as a new anolyte material for nonaqueous redox flow batteries (NARFBs). nih.govnih.gov This scaffold was chosen for its expanded aromatic π-system, which enhances charge delocalization and stability. nih.govacs.org By modifying the core structure with solubilizing groups, researchers developed a derivative that exhibits a low reduction potential, high solubility, and remarkable stability during battery cycling. nih.govnih.govresearchgate.net An all-organic NARFB built with an indolo[2,3-b]quinoxaline anolyte and an N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT) catholyte achieved a 2.3 V cell voltage with high capacity retention over 120 cycles. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Anolyte Scaffold | 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline | nih.govnih.gov |
| Reduction Potential (vs Fc/Fc+) | -2.01 V | nih.govacs.org |
| Solubility in Acetonitrile | >2.7 M | nih.govnih.gov |
| H-Cell Cycling Stability | 99.86% capacity retention over 49.5 hours (202 cycles) | nih.govnih.gov |
| Full Flow Cell Performance (vs MEEPT) | 95.8% capacity retention over 75.1 hours (120 cycles) | nih.gov |
| Sensitizer | Power Conversion Efficiency (η) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) | Reference |
|---|---|---|---|---|
| FS10 (alone) | 5.27% | 0.676 V | - | rsc.org |
| HD-2 (alone) | 7.47% | 0.650 V | 19.00 mA cm⁻² | rsc.org |
| FS10 + HD-2 (Co-sensitization) | 8.32% | 0.672 V | 18.68 mA cm⁻² | rsc.org |
Development of Advanced Synthetic Methodologies
The growing interest in indoloquinoxaline derivatives has spurred the development of more advanced and efficient synthetic methods. Traditional approaches often rely on the condensation of isatins with o-phenylenediamines. researchgate.net While effective, modern research focuses on techniques that offer greater versatility and control.
Recent advancements include the use of transition-metal-catalyzed cross-coupling reactions, direct C–H functionalization, and intramolecular oxidative cyclodehydrogenation processes. researchgate.net For instance, a convenient protocol for synthesizing indolo[2,3-b]quinoxaline derivatives has been developed based on a sequence of a Buchwald–Hartwig cross-coupling reaction followed by annulation through intramolecular oxidative cyclodehydrogenation. researchgate.net These modern methods provide access to a wider array of substituted analogs that were previously difficult to synthesize, facilitating deeper exploration of structure-activity relationships. researchgate.netnih.gov
Exploration of Novel Biological Targets and Therapeutic Areas
Historically, the biological activity of many indoloquinoxaline-type compounds was attributed to their ability to intercalate into DNA. researchgate.netnih.gov This mechanism is central to their anticancer and antiviral properties. researchgate.net The thermal stability of the complex formed between the compound and DNA is a key parameter for these activities and depends heavily on the substituents attached to the indoloquinoxaline nucleus. nih.gov
Future research is moving beyond DNA to identify and engage with specific protein targets. For example, some quinoxaline (B1680401) derivatives have been designed as potent dual inhibitors of Pim-1/Pim-2 kinases, which are considered important targets in oncology. mdpi.com Furthermore, researchers are exploring new therapeutic areas for this scaffold. Derivatives have been evaluated for antimycobacterial activity, including against drug-resistant strains of Mycobacterium tuberculosis. researchgate.net Another novel area of investigation is the potential for these compounds to act as modulators of multi-drug resistance (MDR) in cancer, a mechanism distinct from direct cytotoxicity. researchgate.netnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
Machine learning algorithms can analyze complex biological datasets to identify patterns and relationships that are not obvious to human researchers. intimal.edu.my In the context of the indoloquinoxaline scaffold, AI can be used to:
Predict Biological Targets: As demonstrated with related quinoxaline derivatives, AI can predict the likely molecular targets of newly designed compounds. johnshopkins.edu
Generate Novel Structures: Deep learning models can design new molecular structures with desired properties, accelerating the search for viable drug candidates. intimal.edu.my
Optimize Properties: AI can guide the modification of the indoloquinoxaline scaffold to improve characteristics like solubility, stability, and target affinity, while minimizing potential off-target effects.
By integrating these computational tools, researchers can more efficiently navigate the vast chemical space and accelerate the design-make-test-analyze cycle, leading to the faster development of novel therapeutics and materials. springernature.com
Q & A
Q. What are the recommended synthetic routes for 2-Indolo[3,2-b]quinoxalin-6-ylacetamide, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of indole derivatives with quinoxaline precursors. For example:
- Isocyanide-mediated cyclization : Reacting isocyanides with functionalized quinoline intermediates under reflux conditions (e.g., 24 hours in ethanol at 80°C) yields carboxamide derivatives .
- Acid-catalyzed condensation : Glacial acetic acid is used as both solvent and catalyst for hydrazine-indanone reactions (e.g., 3 hours at 120°C) .
Q. Optimization Tips :
- Monitor reaction progress via TLC/HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
- Increase yield by adjusting stoichiometry (1.2:1 molar ratio of indole to quinoxaline precursor) .
Q. Table 1: Synthesis Conditions for Analogous Compounds
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Isocyanide cyclization | Quinoline, isocyanide | Reflux, 24h, EtOH | 65% | |
| Acid-catalyzed reaction | Hydrazine, indanone | 120°C, 3h, AcOH | 70% |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : Analyze and NMR to confirm indole NH (~10–12 ppm) and acetamide carbonyl (~168–170 ppm). Compare peaks to analogous quinoxaline derivatives .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion ([M+H]) and fragmentation patterns.
- HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer :
- GHS Compliance : Similar quinoxaline derivatives are classified as skin/eye irritants (Category 2A). Use PPE (gloves, goggles) and work in a fume hood .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways of this compound synthesis?
Methodological Answer :
- Kinetic Analysis : Conduct time-resolved NMR to track intermediate formation (e.g., imine or enamine intermediates) .
- Isotopic Labeling : Use -labeled reactants to map nitrogen incorporation in the indole-quinoxaline core .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to simulate transition states and activation energies .
Q. How do structural modifications influence the biological activity of this compound?
Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO) at the quinoxaline C-3 position to enhance anticancer activity (see Table 2 ) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with targets like DNA topoisomerase II .
Q. Table 2: Structure-Activity Relationships (SAR) of Analogous Derivatives
| Substituent | IC (μM) | Target | Reference |
|---|---|---|---|
| -H (Parent compound) | 5.50 | Topoisomerase II | |
| -NO | 3.20 | Topoisomerase II | |
| -F | 5.93 | EGFR Kinase |
Q. What advanced analytical methods resolve challenges in quantifying trace impurities?
Methodological Answer :
Q. How should researchers address contradictory data in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
